Stannane, butyltri(lauroyloxy)-
Description
Overview of Organotin Chemistry and Its Academic Significance
Organotin chemistry, the study of compounds containing at least one tin-carbon bond, is a significant field within organometallic chemistry. These compounds are known for their diverse applications, ranging from industrial catalysis to materials science. The reactivity and properties of organotin compounds are highly dependent on the number and nature of the organic groups attached to the tin atom. Generally, organotin compounds are classified as mono-, di-, tri-, or tetraorganotins based on the number of organic substituents. Their academic significance lies in their unique structural diversity, catalytic activities, and the ongoing research to understand their reaction mechanisms and develop new applications.
Classification of Stannane, Butyltri(lauroyloxy)- within Organotin Esters
Stannane, butyltri(lauroyloxy)- belongs to the class of monoorganotin compounds, specifically a monoalkyltin tricarboxylate. Its structure consists of a central tin (Sn) atom bonded to one butyl group (-C4H9) and three lauroyloxy groups (-OOC(CH2)10CH3). Organotin esters, or organotin carboxylates, are a major subgroup of organotin compounds characterized by the presence of one or more carboxylate ligands. These compounds are widely used as catalysts and stabilizers.
Table 1: Classification of Stannane, butyltri(lauroyloxy)-
| Category | Classification |
|---|---|
| Main Class | Organotin Compound |
| Sub-Class | Monoorganotin |
| Functional Group | Organotin Ester (Tricarboxylate) |
| Specific Name | Stannane, butyltri(lauroyloxy)- |
| CAS Number | 25151-00-2 |
Historical Development of Research in Butyltin Compounds
Research into organotin compounds began in the mid-19th century. The industrial and academic interest in these compounds grew significantly in the 20th century with the discovery of their utility as PVC stabilizers and biocides. Butyltin compounds, in particular, have been a major focus of research due to their commercial importance. Dibutyltin (B87310) and tributyltin compounds have been extensively studied for their applications and environmental impact. Research on monobutyltin (B1198712) compounds has often focused on their role as catalysts and as intermediates in the synthesis of other organotin derivatives. However, the historical research trajectory for Stannane, butyltri(lauroyloxy)- specifically is not well-documented in available literature.
Current State of Research Directions Pertaining to Stannane, Butyltri(lauroyloxy)-
There is no evidence of active, widespread research programs specifically targeting Stannane, butyltri(lauroyloxy)-. Research in the broader field of monobutyltin compounds continues to explore their catalytic potential. For instance, compounds structurally similar to Stannane, butyltri(lauroyloxy)-, such as monobutyltin tris(2-ethylhexanoate), are known to be used as catalysts in the production of polyesters and for the curing of silicone rubbers. tib-chemicals.comgoogle.com It is plausible that Stannane, butyltri(lauroyloxy)- could have similar catalytic applications, particularly in esterification and transesterification reactions, a common use for monobutyltin oxides and carboxylates. bnt-chemicals.comvestachem.com However, without specific studies, this remains an extrapolation.
Theoretical Frameworks for Understanding Organotin Reactivity
The reactivity of organotin compounds like Stannane, butyltri(lauroyloxy)- is generally understood through established principles of organometallic and coordination chemistry. Key theoretical concepts include:
Lewis Acidity: The tin center in monoorganotin compounds is a Lewis acid, allowing it to coordinate with Lewis bases (such as the carbonyl oxygen of an ester or carboxylic acid). The Lewis acidity generally follows the order: RSn³⁺ > R₂Sn²⁺ > R₃Sn⁺. This property is fundamental to their catalytic activity in reactions like esterification, where they activate the carbonyl group.
Coordination Geometry: Tin(IV) compounds typically adopt a tetrahedral geometry. However, due to the availability of empty 5d orbitals, they can expand their coordination number to five, six, or even seven, forming hypercoordinated species. In catalytic cycles, this ability to expand and change coordination geometry is crucial.
Reaction Mechanisms: For catalysis, mechanistic studies on related monobutyltin compounds suggest that the catalyst can activate a carboxylic acid as a Lewis acid and a Brønsted base to deprotonate an alcohol. rsc.org Recent research on n-butylstannoic acid indicates that under catalytic conditions, polymeric or multimetallic structures can break down into monomeric or dimeric species, which are the active or resting states of the catalyst. rsc.org
Table 2: General Properties of Monobutyltin Tricarboxylates
| Property | Description | Relevance to Catalysis |
|---|---|---|
| Lewis Acidity | High, due to the single alkyl group. | Enhances activation of carbonyl compounds for nucleophilic attack. |
| Coordination | Can expand beyond four-coordinate. | Facilitates substrate binding and transition state formation. |
| Solubility | Generally soluble in organic solvents. | Suitable for use in homogeneous catalysis in organic media. |
Properties
CAS No. |
25151-00-2 |
|---|---|
Molecular Formula |
C40H78O6Sn |
Molecular Weight |
773.8 g/mol |
IUPAC Name |
[butyl-di(dodecanoyloxy)stannyl] dodecanoate |
InChI |
InChI=1S/3C12H24O2.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-4-2;/h3*2-11H2,1H3,(H,13,14);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
FKXJWELJXMKBDI-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Stannane, Butyltri Lauroyloxy
Precursor Chemistry and Starting Materials for Organotin Ester Synthesis
The most common butyltin precursor for this synthesis is butyltin trichloride (B1173362) (C4H9SnCl3). wikipedia.org This colorless oil is soluble in organic solvents and serves as a vital intermediate for other mono-n-butyltin compounds. Its synthesis can be achieved through various methods, including the direct reaction of tin with butyl chloride or through redistribution reactions. For instance, a mixture containing monobutyltin (B1198712) trichloride, dibutyltin (B87310) dichloride, and tributyltin chloride can be treated with stannic chloride to yield the desired butyltin dichloride. google.com
Another important precursor is monobutyltin oxide , also known as butylstannoic acid. google.com This compound is often used as a catalyst itself in esterification reactions. google.com It can be synthesized by the hydrolysis of monobutyltin trichloride in an alkaline solution. google.com The process involves carefully adding the trichloride to a lye solution at a controlled temperature. google.com
| Precursor | Chemical Formula | Key Synthesis Route | Reference |
|---|---|---|---|
| Butyltin trichloride | C4H9SnCl3 | Direct reaction of tin and butyl chloride; Redistribution reactions | wikipedia.orggoogle.com |
| Monobutyltin oxide (Butylstannoic acid) | (C4H9SnOOH)n | Hydrolysis of butyltin trichloride | google.comgoogle.com |
Lauric acid, a 12-carbon saturated fatty acid, is the second key component. youtube.com For efficient esterification, it is often converted into a more reactive derivative, most commonly lauroyl chloride (C12H23ClO). chemicalbook.comlfchemicals.com This transformation is typically achieved by reacting lauric acid with a chlorinating agent such as thionyl chloride or phosgene. chemicalbook.compatsnap.com The reaction with thionyl chloride involves heating the mixture and then purifying the product by fractional distillation. lfchemicals.com When using phosgene, the reaction is often carried out in the presence of a catalyst like imidazole. chemicalbook.com
Alternative methods for preparing lauroyl chloride include reacting lauric acid with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst. google.com
Direct Esterification Routes to Stannane, Butyltri(lauroyloxy)-
Direct esterification involves the reaction of a butyltin precursor, such as butyltin oxide or butyltin trichloride, directly with lauric acid.
The mechanism of organotin-catalyzed esterification generally involves the activation of the carboxylic acid by the tin catalyst. rsc.orgrsc.org The Lewis acidic nature of the tin atom allows it to coordinate with the carbonyl oxygen of the lauric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (in this case, the hydroxyl group of another lauric acid molecule in a self-condensation or from an external alcohol). rsc.org The reaction proceeds through a series of ligand exchange and association steps. rsc.org
Organotin compounds themselves are effective catalysts for esterification reactions. rsc.orgvestachem.com Monobutyltin and dibutyltin compounds, including oxides and carboxylates, are widely used for this purpose. google.comvestachem.com These catalysts typically require temperatures above 200°C for the reaction to proceed efficiently. vestachem.com While this is higher than temperatures needed for strong acid catalysts, organotin catalysts offer the advantage of minimizing side reactions, leading to products with better color and odor profiles. vestachem.com The catalyst level is usually between 0.05 and 0.3 wt% based on the total reactants. vestachem.com For instance, dibutyltin dilaurate is a known catalyst for the synthesis of polyesters through esterification and transesterification reactions. atamanchemicals.com
| Catalyst Type | Examples | Typical Reaction Temperature | Advantages | Reference |
|---|---|---|---|---|
| Organotin Compounds | Monobutyltin oxide, Dibutyltin dilaurate | > 200°C | Minimize side reactions, improved product color and odor | vestachem.com |
Transesterification Approaches for Stannane, Butyltri(lauroyloxy)- Formation
Transesterification offers an alternative route to Stannane, butyltri(lauroyloxy)-. This method involves the reaction of a butyltin compound with an ester of lauric acid, such as methyl laurate or ethyl laurate. Organotin compounds, including dibutyltin compounds, are also effective catalysts for transesterification reactions. vestachem.com This approach is particularly useful in the production of polyesters and can be adapted for the synthesis of specific organotin esters. google.com The reaction mechanism is similar to direct esterification, involving the coordination of the tin catalyst to the carbonyl group of the ester. rsc.org
Alcoholysis and Acidolysis Pathways
Alcoholysis and acidolysis represent fundamental routes for the synthesis of organotin carboxylates. In the context of Stannane, butyltri(lauroyloxy)-, these pathways would involve the reaction of a suitable butyltin precursor with either lauryl alcohol (alcoholysis) or lauric acid (acidolysis).
Acidolysis, the reaction of an organotin compound with a carboxylic acid, is a more direct and commonly employed method. For instance, the reaction of a butyltin trihalide or tributyltin oxide with lauric acid can yield the desired product. The reaction with tributyltin oxide and a carboxylic acid is known to proceed readily. niscpr.res.in The general principle involves the cleavage of the Sn-X or Sn-O bond by the carboxylic acid, leading to the formation of the tin carboxylate and a byproduct such as a hydrogen halide or water.
Optimization of Transesterification Conditions
Transesterification is another viable synthetic route, particularly when starting from other organotin esters. This process involves the exchange of the carboxylate group of an existing organotin ester with laurate groups. The reaction is typically catalyzed by either an acid or a base. The efficiency of transesterification is heavily dependent on several factors, including the nature of the catalyst, the molar ratio of reactants, reaction temperature, and time. nih.govnih.govunusida.ac.idresearchgate.net
For organotin-catalyzed transesterification, two primary mechanisms are proposed: a Lewis acid mechanism and an exchange/insertion mechanism. rsc.org In the Lewis acid mechanism, the tin compound coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by an alcohol. rsc.org The exchange/insertion mechanism involves the initial formation of a tin alkoxide, followed by the insertion of the carboxylic group into the Sn-O bond. rsc.org
Optimization studies for similar transesterification reactions for biodiesel production have shown that parameters such as the alcohol-to-oil molar ratio, catalyst concentration, and reaction temperature significantly impact the yield. nih.govnih.govunusida.ac.idresearchgate.net For instance, in one study, the optimal conditions for transesterification were found to be a 16:1 alcohol-to-oil ratio, 3% catalyst concentration, and a reaction time of 90 minutes at temperatures between 65°C and 85°C, depending on the alcohol used. researchgate.net
Organotin Oxide/Hydroxide-Based Synthesis
A prevalent and efficient method for preparing organotin carboxylates involves the use of organotin oxides or hydroxides as starting materials. orientjchem.org This approach offers the advantage of producing water as the only byproduct, which can be easily removed to drive the reaction to completion.
Reaction of Butyltin Oxides with Lauric Acid
The direct reaction of butyltin oxides, such as monobutyltin oxide, with lauric acid is a straightforward method for the synthesis of Stannane, butyltri(lauroyloxy)-. orientjchem.org This condensation reaction typically involves heating the reactants, often in a suitable solvent that allows for the azeotropic removal of water. niscpr.res.inorientjchem.org The reaction between di-n-butyltin oxide and various carboxylic acids has been shown to yield cyclic or linear polymeric structures, depending on the nature of the carboxylic acid. acs.org Similarly, reacting butyltin oxide with three equivalents of lauric acid would lead to the formation of the desired tricarboxylate.
Microwave-assisted synthesis has also been explored for the esterification of carboxylic acids using dibutyltin oxide as a catalyst, demonstrating the potential for enhanced reaction rates. sciforum.net
Condensation Reactions in Non-Aqueous Systems
To avoid potential hydrolysis of the product, the synthesis of organotin carboxylates is often carried out in non-aqueous, anhydrous organic solvents like toluene (B28343), benzene (B151609), n-hexane, acetone, methanol (B129727), or ethanol (B145695). researchgate.netsysrevpharm.org The use of a Dean-Stark apparatus is common to facilitate the azeotropic distillation of the water formed during the condensation reaction between an organotin oxide and a carboxylic acid. niscpr.res.inorientjchem.org This continuous removal of water shifts the reaction equilibrium towards the formation of the organotin carboxylate product.
Solvent Systems and Reaction Environment Considerations in Synthesis
The choice of solvent is crucial in the synthesis of organotin compounds. Because organotin halides, often used as starting materials, are hydrolysable, reactions are typically conducted in anhydrous organic solvents. sysrevpharm.org The solvent can influence the reaction rate and the nature of the final product. For instance, in the synthesis of certain organotin carboxylates, the use of benzene as a solvent resulted in a monomeric product, while using toluene led to the formation of a dimeric complex. researchgate.net
In the context of hydrogenation of lauric acid, a related reaction, the choice of solvent significantly impacts conversion and product yield. researchgate.net Solvents like 2-propanol and 1,4-dioxane (B91453) have been shown to be effective. researchgate.netnih.gov While not a direct synthesis of the title compound, this highlights the importance of solvent selection in reactions involving lauric acid.
Purification and Isolation Techniques for Synthetic Products
The purification of the crude product is a critical step to obtain Stannane, butyltri(lauroyloxy)- of high purity. Common impurities in organotin synthesis include unreacted starting materials and byproducts from side reactions.
Several methods are employed for the purification of organotin compounds:
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a widely used technique. researchgate.netsemanticscholar.org The choice of eluent is critical for effective separation. For instance, a mixture of petroleum ether and triethylamine (B128534) has been successfully used as an eluent for the purification of butylstannylated compounds. researchgate.net A stationary phase consisting of 10% w/w anhydrous potassium carbonate and silica has been reported to be effective in removing organotin impurities. sdlookchem.com
Distillation: For thermally stable compounds, vacuum distillation can be an effective purification method. researchgate.net
Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, washing with an aqueous solution of potassium fluoride (B91410) (KF) can help remove tin salts by precipitating them as insoluble fluorides. rochester.edu An aqueous acid solution can also be used to selectively extract unwanted tin compounds. google.com
Recrystallization: If the product is a solid, recrystallization from a suitable solvent mixture can be a powerful purification technique. For example, a mixture of chloroform (B151607) and n-hexane has been used to recrystallize organotin carboxylates. nih.gov
The stability of the purified product is also a consideration. Some organotin compounds can decompose over time, and proper storage, such as in a degassed solution at low temperatures, may be necessary. semanticscholar.org
Process Optimization and Scale-Up Methodologies in Laboratory Synthesis
The successful laboratory synthesis of Stannane, butyltri(lauroyloxy)- hinges on the careful optimization of reaction parameters and the implementation of effective scale-up methodologies. These efforts are directed at maximizing product yield and purity while ensuring a safe and efficient process.
The primary synthetic routes to Stannane, butyltri(lauroyloxy)- involve the esterification of a butyltin precursor with lauric acid. Two common precursors are butyltin(IV) trichloride and butyltin(IV) oxide. The optimization and scale-up considerations for each pathway present unique challenges and opportunities.
A prevalent method for synthesizing organotin carboxylates is the condensation reaction between an organotin oxide and a carboxylic acid. sysrevpharm.org In the case of Stannane, butyltri(lauroyloxy)-, this involves the reaction of butyltin(IV) oxide with three equivalents of lauric acid. A key aspect of optimizing this reaction is the efficient removal of water, a byproduct of the esterification, to drive the reaction equilibrium towards the product side. sysrevpharm.org This is often achieved through azeotropic distillation, for which a suitable solvent that forms an azeotrope with water, such as toluene, is employed.
Another viable synthetic route starts from butyltin(IV) trichloride and a salt of lauric acid, typically an alkali metal laurate. The choice of solvent is a critical parameter to optimize in this process.
Process Optimization in the Laboratory
The optimization of laboratory-scale synthesis of Stannane, butyltri(lauroyloxy)- focuses on several key variables that influence the reaction's efficiency and the final product's quality.
Key Optimization Parameters:
| Parameter | Effect on Synthesis | Optimization Strategy |
| Reactant Stoichiometry | The molar ratio of lauric acid (or its salt) to the butyltin precursor directly impacts the completeness of the reaction and the product distribution. | A slight excess of the lauric acid component is often used to ensure complete conversion of the butyltin precursor. |
| Solvent Selection | The solvent influences reactant solubility, reaction temperature, and the efficiency of byproduct removal. For the reaction of butyltin oxide with lauric acid, a solvent that forms an azeotrope with water is crucial for driving the reaction to completion. For reactions involving butyltin trichloride, anhydrous organic solvents are necessary due to the hydrolysable nature of the starting material. sysrevpharm.org | Toluene is a common choice for the butyltin oxide route due to its ability to form an azeotrope with water. For the butyltin trichloride route, anhydrous solvents like tetrahydrofuran (B95107) (THF) or benzene are often employed. sysrevpharm.org |
| Temperature | Reaction temperature affects the rate of reaction. Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions or decomposition of the product. | The optimal temperature is determined empirically for each synthetic route. For instance, the synthesis of a related compound, dibutyltin dilaurate, from dibutyltin oxide and lauric acid is effectively carried out at reflux temperature in toluene. |
| Catalyst | While the esterification can proceed without a catalyst, particularly at elevated temperatures, acid or base catalysts can be employed to increase the reaction rate. | The use of a catalyst must be carefully evaluated as it can complicate the purification process. For many organotin carboxylate syntheses, the reactants' inherent reactivity is sufficient. |
| Reaction Time | The duration of the reaction is optimized to ensure maximum conversion without promoting side reactions. | The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) or spectroscopic methods (e.g., IR, NMR) to determine the point of completion. |
Illustrative Research Findings for a Related Compound (Dibutyltin Dilaurate):
Research on the synthesis of the closely related compound, dibutyltin dilaurate (DBTDL), provides valuable insights into potential optimization strategies for Stannane, butyltri(lauroyloxy)-. A study on DBTDL synthesis highlighted the following:
| Precursor | Solvent | Temperature | Yield |
| Dibutyltin dichloride | Tetrahydrofuran (THF) | Ambient | 95% |
| Dibutyltin oxide | Toluene | Reflux | 95% |
This data suggests that high yields can be achieved for organotin laurates from both halide and oxide precursors under optimized conditions.
Scale-Up Methodologies in the Laboratory
Scaling up the synthesis of Stannane, butyltri(lauroyloxy)- from a few grams to larger laboratory quantities (e.g., hundreds of grams to kilograms) requires careful consideration of several factors to maintain efficiency and safety.
Key Scale-Up Challenges and Methodologies:
Heat Transfer: Esterification reactions are often exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inadequate heat management can lead to temperature gradients, promoting side reactions and potentially causing safety hazards.
Methodology: Utilizing reaction vessels with appropriate heat transfer capabilities, such as jacketed reactors with controlled heating and cooling systems, is crucial. Mechanical stirring must also be efficient to ensure uniform temperature distribution throughout the reaction mixture.
Mass Transfer: Efficient mixing becomes more critical at a larger scale to ensure that reactants are brought into contact effectively. Poor mixing can lead to localized concentration gradients, resulting in incomplete reactions and the formation of byproducts.
Methodology: The geometry of the reactor and the type and speed of the stirrer must be selected to ensure adequate mixing for the increased volume. For heterogeneous reactions, such as those involving a solid reactant or byproduct, efficient stirring is paramount to maintain a uniform suspension.
Byproduct Removal: The efficient removal of byproducts, such as water in the condensation reaction or salts from the halide route, is essential for driving the reaction to completion and simplifying purification.
Methodology: On a larger scale, the azeotropic removal of water may require a more efficient distillation setup, such as a Dean-Stark apparatus. For the removal of solid byproducts, filtration techniques need to be adapted for larger volumes, potentially using pressure or vacuum filtration systems.
Continuous Flow Synthesis: A modern approach to scaling up chemical reactions, including the synthesis of organometallic compounds, is the use of continuous flow reactors. This technology offers several advantages over traditional batch processing, particularly for managing exothermic reactions and improving process control.
Methodology: In a continuous flow setup, reactants are pumped through a heated or cooled tube or a series of microreactors. The small dimensions of the reactor provide excellent heat and mass transfer, allowing for precise control over reaction conditions. This can lead to higher yields, improved purity, and enhanced safety, especially for highly reactive or exothermic processes. While the initial setup may be more complex, continuous flow synthesis offers a promising avenue for the efficient and safe laboratory-scale production of Stannane, butyltri(lauroyloxy)- in larger quantities.
Chemical Reactivity and Mechanistic Investigations of Stannane, Butyltri Lauroyloxy
Coordination Chemistry and Ligand Exchange Processes
The coordination chemistry of stannane, butyltri(lauroyloxy)- is fundamental to understanding its reactivity. Like many organotin(IV) compounds, the tin atom can adopt coordination numbers greater than four, a phenomenon facilitated by the availability of low-lying 5d orbitals. gelest.com This ability to expand its coordination sphere is a key factor in its catalytic activity and reaction mechanisms. wikipedia.orglupinepublishers.com
Nature of Tin-Oxygen Bonds and Their Lability
The tin-oxygen bonds in stannane, butyltri(lauroyloxy)- are covalent but possess a significant degree of ionic character, leading to their lability. The carboxylate ligands can coordinate to the tin center in various modes, including monodentate, bidentate chelating, or bridging fashions. sysrevpharm.orgnih.gov In solution, there is often a dynamic equilibrium between these coordination modes. sysrevpharm.org This fluxional behavior influences the reactivity of the compound. The lability of the tin-oxygen bond is a critical feature, allowing for the ready exchange of the lauroyloxy groups with other nucleophilic species. gelest.com This reactivity is central to its function in various chemical transformations.
The general structure of organotin carboxylates can be represented as R'Sn(OCOR)₃, where R' is an alkyl group (in this case, butyl) and RCOO is the carboxylate group (lauroyloxy). sysrevpharm.org The nature of the organic groups attached to the tin atom and the carboxylate ligand influences the Lewis acidity of the tin center and, consequently, the strength and reactivity of the Sn-O bond. lupinepublishers.com
Dynamics of Ligand Exchange with Various Chemical Species
The labile nature of the tin-lauroyloxy bonds facilitates ligand exchange reactions with a variety of chemical species. These reactions are fundamental to its catalytic activity and involve the displacement of one or more lauroyloxy groups by other nucleophiles. gelest.comnih.gov
Table 1: Illustrative Ligand Exchange Reactions of Organotin Carboxylates
| Reactant Type | General Reaction | Product Type |
| Alcohols | R'Sn(OCOR)₃ + R''OH ⇌ R'Sn(OCOR)₂(OR'') + RCOOH | Organotin alkoxide |
| Water | R'Sn(OCOR)₃ + H₂O ⇌ R'Sn(OCOR)₂(OH) + RCOOH | Organotin hydroxide (B78521) |
| Thiols | R'Sn(OCOR)₃ + R''SH ⇌ R'Sn(OCOR)₂(SR'') + RCOOH | Organotin thiolate |
| Amines | R'Sn(OCOR)₃ + R''₂NH ⇌ R'Sn(OCOR)₂(NR''₂) + RCOOH | Organotin amide |
This table is illustrative and based on the general reactivity of organotin carboxylates. R' = butyl, RCOO = lauroyloxy.
These exchange reactions are often reversible, with the position of the equilibrium depending on the relative nucleophilicity of the incoming ligand, the stability of the resulting tin complex, and the reaction conditions. The ability to undergo these exchanges is a cornerstone of its use as a catalyst in processes like polyurethane formation and silicone curing, where the exchange with alcohols or silanols is a key mechanistic step. wikipedia.orglupinepublishers.combnt-chemicals.com
Hydrolytic Stability and Hydrolysis Mechanisms
Organotin carboxylates, including stannane, butyltri(lauroyloxy)-, are generally susceptible to hydrolysis, a reaction that involves the cleavage of the tin-oxygen bond by water. gelest.comsysrevpharm.org The extent and rate of hydrolysis are influenced by several factors, including the steric bulk of the substituents on the tin atom and the carboxylate group, as well as the reaction conditions.
Pathways of Water-Induced Cleavage
The hydrolysis of stannane, butyltri(lauroyloxy)- proceeds through a nucleophilic attack of water on the electrophilic tin center. This can lead to the stepwise replacement of the lauroyloxy ligands with hydroxyl groups. The initial hydrolysis product is typically a butyltin di(lauroyloxy) hydroxide, which can undergo further hydrolysis or condensation reactions to form various oxo- and hydroxo-bridged species.
A general pathway for the hydrolysis can be depicted as follows:
First Hydrolysis: BuSn(OOC(CH₂)₁₀CH₃)₃ + H₂O ⇌ BuSn(OOC(CH₂)₁₀CH₃)₂(OH) + CH₃(CH₂)₁₀COOH
Further Hydrolysis/Condensation: The initial hydrolysis product can further react to form more complex structures, such as distannoxanes.
The hydrolysis products of organotin compounds can exist in various forms in aqueous solution, often as a complex mixture of monomeric and oligomeric species. researchgate.net
Role of pH in Hydrolysis Kinetics
Under acidic conditions: Protonation of the carbonyl oxygen of the lauroyloxy group can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. However, for organotin carboxylates, the primary site of acid interaction may also be the tin-oxygen bond.
Under neutral to alkaline conditions: The presence of hydroxide ions, which are stronger nucleophiles than water, can accelerate the rate of hydrolysis. rsc.org The reaction would proceed via direct nucleophilic attack of OH⁻ on the tin atom.
Transesterification Reactivity of Stannane, Butyltri(lauroyloxy)- as a Reactant
While widely recognized as a catalyst for transesterification reactions, stannane, butyltri(lauroyloxy)- can also be considered a reactant in these processes, particularly from a mechanistic standpoint where it undergoes transformation. wikipedia.orggoogle.commofanpu.com Transesterification involves the exchange of the alkoxy group of an ester with another alcohol.
When stannane, butyltri(lauroyloxy)- participates in a transesterification reaction, it is the lauroyloxy group that is exchanged. For example, in a reaction with an alcohol (R'OH), the lauroyloxy group can be displaced to form a new ester and an organotin alkoxide.
BuSn(OOC(CH₂)₁₀CH₃)₃ + 3 R'OH ⇌ BuSn(OR')₃ + 3 CH₃(CH₂)₁₀COOH
This reaction is essentially a form of ligand exchange. The reactivity of stannane, butyltri(lauroyloxy)- in this context is dependent on the nature of the alcohol and the reaction conditions. This type of reactivity is harnessed when organotin compounds are used as catalysts, where the formation of an organotin alkoxide intermediate is a key step in the catalytic cycle for the transesterification of other esters. rsc.org The efficiency of organotin compounds in catalyzing transesterification is a well-established aspect of their industrial application. nih.govresearchgate.netepo.org
Reactivity with Alcohols and Carboxylic Acids
Organotin carboxylates, including butyltri(lauroyloxy)stannane, readily undergo reactions with both alcohols and carboxylic acids. These reactions are typically transesterification or ester exchange reactions. The central tin atom in these compounds acts as a Lewis acid, coordinating with the oxygen atom of the alcohol or carboxylic acid, which facilitates the nucleophilic attack. rsc.org
In the presence of an alcohol (R'-OH), an equilibrium is established where one or more of the lauroyloxy groups are exchanged for the alkoxy group (OR'). The reaction can be represented as:
BuSn(OOC(CH₂)₁₀CH₃)₃ + nR'-OH ⇌ BuSn(OOC(CH₂)₁₀CH₃)₃₋ₙ(OR')ₙ + nHOOC(CH₂)₁₀CH₃
Similarly, reaction with a different carboxylic acid (R'-COOH) leads to an exchange of the carboxylate groups, forming a new organotin carboxylate and releasing lauric acid. This reactivity is fundamental to their role as catalysts in various esterification and transesterification processes. rsc.org The coordination of the carbonyl group of the reacting acid or ester to the tin atom is a key factor that influences the catalytic activity. nih.gov
Product Distribution in Transesterification Reactions
The distribution of products in transesterification reactions catalyzed by or involving organotin compounds like butyltri(lauroyloxy)stannane is governed by thermodynamic and kinetic factors. These reactions are equilibrium-controlled, and the final product mixture depends on the relative concentrations of the reactants and the removal of one of the products. youtube.com
In industrial processes, such as the production of specialty esters, organotin catalysts are valued for their efficiency. google.com The mechanism often involves the formation of a tetrahedral intermediate after the nucleophilic attack of an alcohol on the ester's carbonyl carbon, which is activated by the Lewis acidic tin center. youtube.com The subsequent collapse of this intermediate can either revert to the starting materials or yield the transesterified product. youtube.com
A general representation of the product distribution in a transesterification reaction between an ester (RCOOR') and an alcohol (R''OH) catalyzed by an organotin compound can be seen in the table below.
| Reactants | Catalyst Type | Primary Products | By-products |
| Ester (RCOOR') + Alcohol (R''OH) | Organotin Carboxylate | New Ester (RCOOR'') | Original Alcohol (R'OH) |
This table illustrates a typical transesterification reaction. The specific distribution would depend on reaction conditions.
Interaction with Reactive Chemical Species in Polymeric Environments
In polymeric matrices, particularly PVC, butyltri(lauroyloxy)stannane plays a crucial role as a heat stabilizer. Its function relies on its ability to react with and neutralize reactive species that are generated during the thermal degradation of the polymer.
The primary degradation pathway for PVC upon heating is the elimination of hydrogen chloride (HCl). songwon.com This process is autocatalytic, meaning the released HCl accelerates further degradation. Organotin carboxylates like butyltri(lauroyloxy)stannane are highly effective HCl scavengers. researchgate.net
The scavenging mechanism involves the reaction of the organotin carboxylate with HCl, where the lauroyloxy group is replaced by a chloride atom. This reaction neutralizes the corrosive HCl and forms a more stable organotin chloride compound. The released lauric acid is less detrimental to the polymer than HCl.
BuSn(OOC(CH₂)₁₀CH₃)₃ + HCl → BuSn(OOC(CH₂)₁₀CH₃)₂Cl + HOOC(CH₂)₁₀CH₃
Further reaction with HCl can lead to the replacement of the remaining lauroyloxy groups. This scavenging action is a key factor in preventing the rapid discoloration and embrittlement of PVC during processing. researchgate.net
During the degradation of polymers, free radicals are often generated, which can lead to chain scission and cross-linking, ultimately deteriorating the material's properties. Organotin compounds can exhibit antioxidant properties by trapping these radicals. nih.govnih.gov
| Reactive Species | Interaction with Butyltri(lauroyloxy)stannane | Resulting Products |
| Hydrogen Chloride (HCl) | Acid-base reaction, ligand exchange | Butyltin lauroyloxy chlorides, Lauric acid |
| Peroxyl Radicals (ROO•) | Hydrogen atom transfer, radical trapping | Stabilized radical species, oxidized organotin compound |
This table summarizes the key interactions of butyltri(lauroyloxy)stannane within a polymer matrix.
Reaction with Active Hydrogen Compounds
Besides alcohols and carboxylic acids, butyltri(lauroyloxy)stannane can react with other compounds containing active hydrogens, such as thiols (mercaptans). This reactivity is particularly relevant in the context of mixed stabilizer systems. The reaction with a thiol (R'-SH) would be analogous to that with an alcohol, leading to the formation of a tin-sulfur bond.
BuSn(OOC(CH₂)₁₀CH₃)₃ + nR'-SH ⇌ BuSn(OOC(CH₂)₁₀CH₃)₃₋ₙ(SR')ₙ + nHOOC(CH₂)₁₀CH₃
This ability to react with sulfhydryl groups is also a proposed mechanism for the biological activity of some organotin compounds. nih.gov
Thermal Decomposition Chemistry and Pathways
The thermal stability of organotin compounds is a critical aspect of their application. At elevated temperatures, beyond those typically encountered during polymer processing, butyltri(lauroyloxy)stannane will decompose. The decomposition pathways for organotin carboxylates generally involve the cleavage of the tin-carbon and tin-oxygen bonds. osti.govresearchgate.net
Initial decomposition steps can involve the elimination of the carboxylate ligands, potentially forming anhydrides and organotin oxides. At higher temperatures, the butyl-tin bonds will break, leading to the formation of a variety of smaller hydrocarbon fragments and inorganic tin species. The decomposition process can be complex, often involving autocatalytic steps. osti.gov
A simplified potential decomposition pathway could be:
Loss of Ligands: BuSn(OOC(CH₂)₁₀CH₃)₃ → BuSn(O)OOC(CH₂)₁₀CH₃ + (CH₃(CH₂)₁₀CO)₂O
Cleavage of Butyl Group: BuSn(O)OOC(CH₂)₁₀CH₃ → SnO₂ + Butyl radicals + other fragments
The exact products and pathways are highly dependent on the temperature, atmosphere, and presence of other chemical species. nih.govresearchgate.net
Bond Dissociation Energies and Initial Cleavage Events
The Sn-C bond in butyltin compounds is a critical site for initial cleavage events. In general, the Sn-C bond is weaker than a typical C-C bond and is susceptible to homolytic cleavage under thermal or photochemical stimuli. This cleavage results in the formation of a butyl radical and a tri(lauroyloxy)stannyl radical. The precise BDE is influenced by the electronic and steric nature of the substituents on the tin atom.
The Sn-O bonds in the lauroyloxy ligands are also key to the compound's reactivity. In many organotin carboxylates, the carboxylate group can coordinate to the tin center in a monodentate or bidentate fashion, influencing the Sn-O bond strength. X-ray crystallographic studies of various organotin(IV) carboxylates reveal that Sn-O bond distances can vary, which in turn affects their dissociation energy. pku.edu.cnnih.gov For instance, asymmetric coordination of the carboxylate ligand can lead to one shorter, stronger Sn-O bond and one longer, weaker Sn-O interaction. nih.gov The initial cleavage event may therefore involve the dissociation of the weaker Sn-O bond.
Below is a table summarizing typical bond parameters for related organotin carboxylates, which can be used to infer the relative bond strengths in Stannane, butyltri(lauroyloxy)-.
| Bond Type | Typical Bond Length (Å) | General BDE Range (kJ/mol) | Notes |
| Sn-C (butyl) | ~2.11 - 2.15 | 200 - 250 | Susceptible to homolytic cleavage. |
| Sn-O (carboxylate) | ~2.17 - 2.38 | 280 - 350 | Strength influenced by coordination mode (monodentate vs. bidentate). pku.edu.cnnih.gov |
Note: The BDE values are approximate and can vary based on the specific molecular structure and environment.
Formation of Volatile and Non-Volatile Decomposition Products
The thermal decomposition of Stannane, butyltri(lauroyloxy)- and related organotin carboxylates proceeds through a series of complex reactions, leading to the formation of both volatile and non-volatile products. The decomposition pathway is highly dependent on factors such as temperature, atmosphere, and the presence of other chemical species.
Upon heating, the initial cleavage of Sn-C and/or Sn-O bonds generates radical species that can undergo further reactions. The butyl radicals can abstract hydrogen atoms to form butane, or undergo beta-scission to yield smaller volatile hydrocarbons like butene. The lauroyloxy radicals can decompose to form lauric acid, carbon dioxide, and other volatile organic compounds.
The non-volatile products are typically inorganic tin species. As the organic ligands are progressively lost, a tin-oxide network begins to form. The ultimate non-volatile product of thermal decomposition in an oxygen-containing atmosphere is typically tin(IV) oxide (SnO₂).
A general scheme for the thermal decomposition can be summarized as follows:
Initiation: Cleavage of Sn-C or Sn-O bonds.
Propagation: Radical chain reactions leading to the formation of volatile organic compounds.
Termination: Formation of stable volatile products and a non-volatile tin-based residue.
The following table provides a qualitative overview of the expected decomposition products.
| Product Type | Examples | Formation Pathway |
| Volatile | Butane, Butene, Lauric Acid, CO₂, Water | Radical reactions, fragmentation of organic ligands. |
| Non-Volatile | Tin(IV) Oxide (SnO₂) | Progressive loss of organic ligands and oxidation of the tin center. |
Studies on the thermal decomposition of other carboxylate salts indicate that the decomposition temperature can be influenced by the length of the alkyl chain. rsc.orgresearchgate.net
Photo-induced Chemical Transformations
The interaction of ultraviolet (UV) radiation with Stannane, butyltri(lauroyloxy)- can induce a variety of chemical transformations. The primary photochemical event is often the homolytic cleavage of the Sn-C bond, which has a lower dissociation energy compared to the Sn-O bonds. sioc-journal.cn
Upon absorption of a photon with sufficient energy, the molecule is promoted to an electronically excited state. In this state, the Sn-C bond is significantly weakened, leading to its rapid dissociation and the formation of a butyl radical and a tri(lauroyloxy)stannyl radical.
Equation: (C₄H₉)Sn(OCOC₁₁H₂₃)₃ + hν → •C₄H₉ + •Sn(OCOC₁₁H₂₃)₃
The resulting radicals can then participate in a variety of secondary reactions, similar to those observed in thermal decomposition. These can include hydrogen abstraction, disproportionation, and recombination reactions. The specific products formed will depend on the solvent, the presence of oxygen, and the wavelength of the incident light.
Catalytic Applications of Stannane, Butyltri Lauroyloxy in Organic Transformations
Esterification and Transesterification Catalysis
Monobutyltin (B1198712) compounds are well-established catalysts for the synthesis of organic esters and polyesters. vestachem.com Their utility extends to the production of plasticizers, lubricants, and heat-transfer fluids. vestachem.com Similarly, dibutyltin (B87310) compounds like dibutyltin dilaurate are effective catalysts for transesterification reactions. atamanchemicals.comatamankimya.combnt-chemicals.com These catalysts are instrumental in producing a variety of industrial products, including coatings, adhesives, and solvents. bnt-chemicals.com
The catalytic mechanism of monoalkyltin(IV) complexes in esterification reactions has been a subject of detailed investigation. While these compounds often exist as multinuclear tin assemblies, under catalytically relevant conditions, monomeric species like n-BuSn(OAc)₃ are believed to be the active catalysts. rsc.orgresearchgate.net The mechanism is thought to proceed via a mononuclear pathway. rsc.orgresearchgate.net
The proposed mechanism involves the coordination of the carboxylic acid to the tin center. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Density Functional Theory (DFT) calculations suggest that the carbon-oxygen bond breaking step is the rate-determining step in this process. rsc.orgresearchgate.net The water molecule formed during the reaction has been found to have a limited effect on the active catalyst. rsc.org
The general Lewis acid mechanism for tin-catalyzed esterification and transesterification can be summarized in two primary pathways:
Intermolecular Nucleophilic Attack: The tin compound acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This polarization of the carbonyl group facilitates a nucleophilic attack by an external alcohol molecule. rsc.org
Intramolecular Nucleophilic Attack: In this variation, the alcohol first coordinates to the tin atom, followed by an intramolecular nucleophilic attack on the carbonyl carbon of the ester. rsc.org
A more detailed proposed mechanism involves three key steps:
Associative exchange of the alcohol onto the tin compound. rsc.org
Coordination and insertion of the carboxylic group into the Sn-O bond of the newly formed tin alkoxide. rsc.org
Associative exchange of the intermediate to release the final ester product and regenerate the catalyst. rsc.org
For instance, the esterification of acetic acid with ethanol (B145695) using a homogeneous acid catalyst showed that increasing the reaction temperature increases the rate constant and conversion. researchgate.net In a study on glycerol (B35011) esterification using a tin-exchanged tungstophosphoric acid catalyst, a Langmuir–Hinshelwood dual-site model was found to accurately describe the experimental data. nih.gov
The following table presents a summary of findings from a kinetic study on the esterification of R. trisperma oil, which highlights the influence of various parameters on the reaction.
| Parameter | Observation | Significance |
| Temperature | Increased temperature led to a higher acid value reduction. | Indicates a positive correlation between temperature and reaction rate. |
| Catalyst Loading | Catalyst loading was identified as the most influential factor. | Demonstrates the critical role of catalyst concentration in driving the reaction. |
| Methanol-to-Oil Molar Ratio | This parameter significantly impacted the acid value of the esterified oil. | Highlights the importance of reactant stoichiometry. |
| Kinetic Model | The reaction followed pseudo-homogeneous second-order kinetics. | Provides a mathematical framework for predicting reaction behavior. |
| Activation Energy (Ea) | The activation energy for the esterification was determined to be 33.2 kJ/mol. | A quantitative measure of the energy barrier for the reaction. |
Data sourced from a study on the esterification of R. trisperma oil. nih.gov
Organotin catalysts, particularly dibutyltin dilaurate (DBTDL), exhibit a broad substrate scope in transesterification reactions. They are employed in the synthesis of various esters, including those used in the production of polyester (B1180765) resins for textiles and packaging. mofanpu.com The catalytic activity of DBTDL is crucial for enhancing product quality and optimizing production efficiency in these applications. mofanpu.com
In the context of biodiesel production, transesterification of triglycerides with methanol (B129727) is a key reaction. While typically catalyzed by homogeneous bases, organotin catalysts also find application. conicet.gov.ar The choice of catalyst is important, and alkali catalysts like sodium or potassium hydroxide (B78521) are often preferred, though they can lead to side reactions. nih.gov
The versatility of organotin catalysts is further demonstrated by their use in the kinetic resolution of racemic tertiary alcohols via O-acylation, showcasing high enantioselectivity for a broad range of substrates. acs.org
The table below summarizes the applications of DBTDL in various transesterification and related reactions, illustrating its broad substrate scope.
| Application | Substrate Examples | Product Examples |
| Polyurethane Production | Isocyanates, Diols | Polyurethanes |
| Silicone Curing | Silicone Polymers | Elastomeric Materials |
| Polyester Synthesis | Fatty Acids, Alcohols | Polyester Resins |
| Fine Chemical Synthesis | Various organic substrates for acylation, alkylation, and condensation | Pharmaceutical Intermediates |
This table is a compilation of information from various sources. atamanchemicals.commofanpu.com
Polycondensation Catalysis
Organotin compounds are widely used as catalysts in polycondensation reactions, particularly in the synthesis of polyesters. vestachem.com They offer several advantages over strong acid catalysts, such as minimizing side reactions, which results in end products with better color and odor properties. vestachem.com
Dibutyltin compounds are effective catalysts for the polycondensation of dimethyl terephthalate (B1205515) to produce polyethylene (B3416737) terephthalate (PET) and for the synthesis of high molecular weight copolyester elastomers. vestachem.com These materials are extensively used in packaging and as engineering plastics. vestachem.comulprospector.com The catalyst levels are typically in the range of 0.05–0.3 wt% based on the total reactants. vestachem.com
In the preparation of polyesters, combinations of tin catalysts, such as butylstannoic acid and dibutyltin diacetate, have been shown to exhibit synergistic effects, leading to reduced reaction times compared to the use of a single catalyst. google.com
The synthesis of aliphatic polyesters, which are counterparts to aromatic polyesters like PET and PBT, also utilizes catalysts in a two-stage polycondensation process. aimspress.com
The following table presents data from a study on the synthesis of a carboxyl-terminated polyester using different tin catalysts, demonstrating the effect of the catalyst on reaction time.
| Catalyst(s) | Total Moles of Tin Catalyst | Time to Final Acid Number (min) | Final APHA Color |
| Butylstannoic Acid | 8.03 mmoles | 585 | 10 |
| Dibutyltin Diacetate | 8.03 mmoles | 600 | 15 |
| Butylstannoic Acid + Dibutyltin Diacetate | 8.03 mmoles (equimolar) | 525 | 10 |
Data adapted from a study on polyester preparation with tin catalysts. google.com
While metal-based catalysts are commonly used for the synthesis of aliphatic polycarbonates via polycondensation, there is a growing interest in the use of organocatalysts to avoid metal contamination in the final polymer. rsc.org High-molecular-weight aliphatic polycarbonates have been successfully synthesized using organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org
The synthesis of organotin polyesters can also be achieved through interfacial polymerization, a method used industrially for producing polycarbonates. researchgate.net This suggests a potential role for organotin compounds in polycarbonate synthesis, although the focus of recent research has shifted towards metal-free catalytic systems for this particular application.
Impact on Polymerization Kinetics and Chain Growth Mechanisms
Organotin compounds, including butyltin trilaurate, are recognized for their ability to significantly influence the kinetics of polymerization reactions. They generally accelerate the rate of polymerization, allowing for reactions to proceed under milder conditions and in shorter timeframes. sn-tin.com The catalytic activity of organotin compounds like dibutyltin dilaurate (DBTDL), a closely related compound, has been shown to be highly effective in promoting the reaction between isocyanates and polyols. researchgate.net
The mechanism of action for organotin catalysts in polymerization is generally believed to involve the formation of an intermediate complex with one of the reactants. In polyurethane formation, for instance, a proposed mechanism involves the organotin compound acting as a Lewis acid, coordinating with the carbonyl oxygen of the isocyanate group. paint.org This coordination polarizes the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. paint.org Another proposed mechanism suggests the formation of an organotin alkoxide complex with the alcohol, which then reacts with the isocyanate. nih.gov
The chain growth mechanism in polymerizations catalyzed by butyltin trilaurate typically follows a step-growth pathway. In polyurethane synthesis, the catalyst facilitates the sequential addition of diisocyanate and diol monomers to form the polymer chain. acs.org The rate of chain growth is directly influenced by the concentration and activity of the catalyst.
Catalysis in Polyurethane Synthesis
Butyltin trilaurate is a widely employed catalyst in the synthesis of polyurethanes. sn-tin.comgvchem.com Polyurethanes are a versatile class of polymers formed through the reaction of diisocyanates with polyols. The use of a catalyst is often essential to achieve high molecular weight polymers and to control the reaction rate. acs.org
The catalytic role of organotin compounds like butyltin trilaurate in the formation of the urethane (B1682113) linkage (-NH-CO-O-) is a subject of detailed study. As mentioned earlier, two primary mechanisms are proposed:
Lewis Acid Mechanism: The tin center of the catalyst coordinates with the carbonyl oxygen of the isocyanate group, increasing its electrophilicity. This activation facilitates the nucleophilic attack by the hydroxyl group of the polyol, leading to the formation of the urethane bond. paint.org
Insertion Mechanism: This mechanism involves the initial reaction of the organotin catalyst with the polyol to form a tin alkoxide intermediate. The isocyanate then inserts into the tin-oxygen bond of this intermediate, followed by alcoholysis to regenerate the catalyst and form the urethane linkage. nih.gov
Computational and experimental studies suggest that the formation of an organotin alkoxide complex is a key step in the catalytic cycle. nih.gov
The presence of butyltin trilaurate significantly accelerates the reaction between isocyanates and polyols. google.com The catalytic efficiency can be influenced by several factors, including the type of isocyanate (aliphatic or aromatic) and the structure of the polyol. researchgate.netnih.gov For example, some studies have shown that organotin catalysts like DBTDL are more effective for reactions involving polyethers, while other metal-based catalysts might be more suitable for polyesters. researchgate.net The choice of catalyst is crucial for controlling the curing time and the final properties of the polyurethane material. patchamltd.com
In polyurethane synthesis, several side reactions can occur, including the formation of allophanate (B1242929) (from the reaction of an isocyanate with a urethane group) and biuret (B89757) (from the reaction of an isocyanate with a urea (B33335) group). These side reactions lead to branching and cross-linking in the polymer, which can be desirable or undesirable depending on the application.
Organotin catalysts like butyltin trilaurate are known for their high selectivity towards the primary urethane-forming reaction (isocyanate-hydroxyl). sn-tin.comgvchem.com They are less effective at promoting the reaction between isocyanates and water, which leads to the formation of urea and carbon dioxide (in the case of foam production). sn-tin.compaint.org This selectivity is advantageous in many applications where a linear, thermoplastic polyurethane is desired. However, the formation of allophanates can still occur, particularly at higher temperatures and catalyst concentrations. The selectivity of the catalyst is a critical factor in controlling the polymer architecture and its final mechanical properties. google.com
Table 1: Comparison of Catalytic Effects in Polyurethane Synthesis
| Catalytic Aspect | Effect of Butyltin Trilaurate |
|---|---|
| Reaction Rate | Significant acceleration of the isocyanate-polyol reaction. google.com |
| Primary Mechanism | Believed to proceed via a Lewis acid or insertion mechanism. paint.orgnih.gov |
| Selectivity | High selectivity for urethane formation over urea formation. sn-tin.comgvchem.com |
| Side Reactions | Can promote allophanate formation at elevated temperatures. |
Ring-Opening Polymerization Catalysis
Beyond polyurethane synthesis, organotin compounds also find application as catalysts in ring-opening polymerization (ROP). ROP is a method for producing polymers from cyclic monomers, offering an alternative to condensation polymerization for synthesizing materials like polyesters and polyamides. libretexts.org
Butyltin trilaurate and related organotin compounds can act as initiators or catalysts for the ROP of cyclic esters, such as lactones (e.g., ε-caprolactone) and lactides. libretexts.orgresearchgate.net The mechanism of ROP catalyzed by tin compounds often involves the coordination of the tin center to the carbonyl oxygen of the cyclic ester, which activates the monomer for nucleophilic attack. researchgate.net
In the case of tin alkoxides, the polymerization can proceed via a coordination-insertion mechanism. The alkoxide group acts as the initiator, and the polymer chain grows by the sequential insertion of cyclic ester monomers into the tin-alkoxide bond. researchgate.net While specific studies on butyltin trilaurate in ROP are less common than for tin alkoxides or tin(II) octoate, its structural similarity suggests it could function as a catalyst, potentially after an initial exchange of a laurate group with an alcohol to form an active tin alkoxide species.
The use of organotin catalysts in ROP allows for the synthesis of biodegradable polyesters like poly(ε-caprolactone) (PCL) and polylactic acid (PLA), which have significant applications in the biomedical field. researchgate.netcmu.ac.thdntb.gov.ua The choice of catalyst can influence the polymerization rate, the molecular weight of the resulting polymer, and its stereochemistry. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Common Name | IUPAC Name |
|---|---|
| Butyltin trilaurate | Stannane, butyltri(lauroyloxy)- |
| Dibutyltin dilaurate (DBTDL) | Stannane, dibutyldilauroyloxy- |
| ε-Caprolactone | 2-Oxepanone |
| Polylactic acid (PLA) | Poly(2-hydroxypropanoic acid) |
| Poly(ε-caprolactone) (PCL) | Poly(6-hydroxyhexanoic acid) |
| Tin(II) octoate | Tin(II) 2-ethylhexanoate |
Stereocontrol in ROP using Organotin Catalysts
There is a lack of specific research data on the use of Stannane, butyltri(lauroyloxy)- for stereocontrol in the ring-opening polymerization (ROP) of cyclic esters. While other organotin compounds have been explored as ROP initiators or catalysts, the ability of Stannane, butyltri(lauroyloxy)- to influence the stereochemistry of the resulting polymer remains an uninvestigated area in the available literature. The stereoselectivity of such catalysts is often dependent on the nature of the ligands attached to the tin atom, which could potentially allow for the synthesis of polymers with specific tacticities (e.g., isotactic or syndiotactic).
Emerging Catalytic Roles in Fine Chemical Synthesis
The potential for Stannane, butyltri(lauroyloxy)- to serve as a catalyst in the synthesis of fine chemicals is an area ripe for exploration, though currently undocumented.
C-C Coupling Reactions
Carbon-carbon bond forming reactions are fundamental in organic synthesis. Organotin reagents, particularly in the form of organostannanes, are famously utilized in the Stille cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. While tributyltin derivatives are common, the specific utility of Stannane, butyltri(lauroyloxy)- in such transformations has not been reported. Its unique structure might offer different reactivity or selectivity profiles, but without experimental data, this remains speculative.
Oxidation and Reduction Catalysis
Similarly, there is no available information on the application of Stannane, butyltri(lauroyloxy)- in oxidation or reduction catalysis. Organotin hydrides are known to be effective radical reducing agents for functional groups like halides and nitro compounds. However, Stannane, butyltri(lauroyloxy)- does not possess the tin-hydride bond necessary for these transformations. Its potential role in oxidative catalysis is also not described in the scientific literature.
Analytical Methodologies for the Characterization and Quantification of Stannane, Butyltri Lauroyloxy
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure of Stannane, butyltri(lauroyloxy)-. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its constituent atoms, functional groups, and electronic environment can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of Stannane, butyltri(lauroyloxy)-. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the hydrogen atoms within the butyl and lauroyloxy moieties. The spectrum would be expected to show distinct signals for the protons of the butyl group attached to the tin atom and the multiple methylene and methyl protons of the three lauroyloxy groups. The integration of the peak areas would correspond to the number of protons in each chemical environment.
¹³C NMR Spectroscopy: Carbon-13 NMR is used to identify all unique carbon environments in the molecule. Key signals would include those from the carbonyl carbon of the lauroyloxy group, the various methylene carbons in the long alkyl chains of the laurate, and the carbons of the butyl group directly bonded to the tin atom. The chemical shifts of the carbons attached to the tin atom are particularly informative.
¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR is a highly specific technique for organotin compounds, providing direct information about the coordination number and geometry of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is sensitive to the nature of the substituents. For Stannane, butyltri(lauroyloxy)-, the ¹¹⁹Sn chemical shift would be indicative of a tetracoordinated tin center in non-coordinating solvents.
Expected NMR Data for Stannane, butyltri(lauroyloxy)-
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Butyl group (α-CH₂) | 1.5 - 1.8 |
| Butyl group (other CH₂) | 1.2 - 1.6 | |
| Butyl group (CH₃) | 0.8 - 1.0 | |
| Lauroyloxy (α-CH₂) | 2.2 - 2.5 | |
| Lauroyloxy (other CH₂) | 1.2 - 1.4 | |
| Lauroyloxy (CH₃) | 0.8 - 1.0 | |
| ¹³C | Butyl group (α-CH₂) | 15 - 20 |
| Butyl group (other CH₂) | 25 - 30 | |
| Butyl group (CH₃) | 13 - 15 | |
| Lauroyloxy (C=O) | 170 - 180 | |
| Lauroyloxy (α-CH₂) | 30 - 35 | |
| Lauroyloxy (other CH₂) | 20 - 35 | |
| Lauroyloxy (CH₃) | 14 - 15 | |
| ¹¹⁹Sn | Tetracoordinated Sn | -40 to -60 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in Stannane, butyltri(lauroyloxy)-.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The key characteristic absorption bands for Stannane, butyltri(lauroyloxy)- would be the strong carbonyl (C=O) stretch from the lauroyloxy groups, the C-H stretching vibrations of the alkyl chains, and the Sn-C and Sn-O stretching vibrations. The position of the carbonyl absorption can provide insights into the coordination of the carboxylate groups to the tin center.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for detecting symmetric vibrations and non-polar bonds. For Stannane, butyltri(lauroyloxy)-, Raman spectroscopy would be effective in identifying the Sn-C symmetric stretching vibrations.
Expected Vibrational Frequencies for Stannane, butyltri(lauroyloxy)-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch | Alkyl chains | 2850 - 3000 |
| C=O stretch | Carboxylate | 1720 - 1750 |
| CH₂ bend | Alkyl chains | 1450 - 1470 |
| C-O stretch | Carboxylate | 1200 - 1300 |
| Sn-C stretch | Butyl-tin | 500 - 600 |
| Sn-O stretch | Lauroyloxy-tin | 450 - 550 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a molecule by measuring the mass-to-charge ratio of its ions. For Stannane, butyltri(lauroyloxy)-, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) could be employed.
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be characterized by the successive loss of the lauroyloxy groups and the butyl group from the tin atom. The isotopic pattern of tin, with its multiple stable isotopes, would be a characteristic feature in the mass spectrum, aiding in the identification of tin-containing fragments.
Expected Mass Spectrometry Fragmentation for Stannane, butyltri(lauroyloxy)-
| Ion | Description |
| [M]+ | Molecular ion |
| [M - C₁₂H₂₃O₂]+ | Loss of one lauroyloxy radical |
| [M - C₄H₉]+ | Loss of the butyl radical |
| [Sn(C₁₂H₂₃O₂)₂]+ | Tin with two lauroyloxy groups |
| [Sn(C₁₂H₂₃O₂)]+ | Tin with one lauroyloxy group |
| [SnC₄H₉]+ | Butyltin cation |
UV-Vis Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For Stannane, butyltri(lauroyloxy)-, which is a saturated organotin carboxylate, significant absorption in the standard UV-Vis range (200-800 nm) is not expected, as it lacks chromophores that typically absorb in this region. The primary utility of UV-Vis spectroscopy in this context would be to confirm the absence of conjugated impurities.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating Stannane, butyltri(lauroyloxy)- from complex matrices and for its quantification.
Gas Chromatography (GC) Coupled with Various Detectors (e.g., FID, ECD, MS)
Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Due to the relatively low volatility of Stannane, butyltri(lauroyloxy)-, derivatization may be necessary to convert it into a more volatile species, or high-temperature GC columns and conditions would be required for its direct analysis.
Flame Ionization Detector (FID): GC-FID is a common method for the quantification of organic compounds. The FID is sensitive to compounds containing carbon-hydrogen bonds. While it provides good sensitivity, it is not specific to organotin compounds.
Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms. While not directly applicable to the parent compound, it could be used for the analysis of halogenated derivatives of Stannane, butyltri(lauroyloxy)-.
Mass Spectrometry (MS) Detector: GC-MS combines the separation power of GC with the identification capabilities of MS. This is the most definitive method for the identification and quantification of Stannane, butyltri(lauroyloxy)-. By monitoring specific ions characteristic of the compound, high selectivity and sensitivity can be achieved.
Typical GC Parameters for Organotin Analysis
| Parameter | Description |
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-17ms) |
| Injector Temperature | 250 - 300 °C |
| Oven Program | Temperature ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 300 °C) to elute the compound. |
| Carrier Gas | Helium or Hydrogen |
| Detector Temperature | 280 - 320 °C |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Principles
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of organotin compounds, including Stannane, butyltri(lauroyloxy)-. The method's advantage lies in its ability to separate different organotin species from a complex matrix without the need for a derivatization step, which is often required in gas chromatography. cdc.gov The separation is typically achieved using reversed-phase or ion-exchange chromatography. cdc.gov
For the analysis of butyltin compounds, reversed-phase HPLC using a C18 column is common. The separation can be optimized by adjusting the mobile phase composition, often a gradient mixture of an aqueous buffer (like acetic acid) and organic solvents such as methanol (B129727) or acetonitrile. researchgate.net The inclusion of a complexing agent, such as tropolone, in the mobile phase can be necessary to ensure the stability of the organotin compounds during analysis. epa.gov
The true power of HPLC in organotin analysis comes from its coupling with highly sensitive and selective detectors:
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS): HPLC-ICP-MS is a powerful combination for the speciation analysis of organotin compounds. researchgate.net The HPLC separates the different species, which are then introduced into the ICP-MS for sensitive, element-specific detection of tin. This setup allows for extremely low detection limits, often in the ng/L (parts per trillion) range. researchgate.net
Atomic Absorption Spectroscopy (AAS): HPLC can also be coupled with AAS for tin-specific detection. cdc.gov While generally less sensitive than ICP-MS, it provides a robust and cost-effective alternative for quantification.
UV Detection: While not element-specific, UV detectors can be used for the analysis of organotin compounds, particularly after separation on a normal-phase column. nih.gov The sensitivity is generally lower compared to plasma-based techniques.
The choice of detector depends on the required sensitivity and the complexity of the sample matrix. For trace-level quantification and speciation, HPLC-ICP-MS is the preferred method. researchgate.netsemanticscholar.org
Table 1: Comparison of HPLC-Detector Systems for Organotin Analysis
| Detector | Principle | Typical Mobile Phase | Detection Limit (for Tin) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| ICP-MS | Element-specific mass detection | Acetonitrile/water/acetic acid gradient with tropolone | 0.14–0.57 µg/L | Extremely high sensitivity and selectivity researchgate.net | High instrument cost |
| AAS | Element-specific light absorption | Compatible with standard HPLC eluents | ~7 ng (absolute) researchgate.net | Good selectivity, lower cost than ICP-MS cdc.gov | Lower sensitivity than ICP-MS |
| UV | Absorption of UV light by analyte | Hexane/acetonitrile/THF nih.gov | 0.46–0.97 µg/mL nih.gov | Widely available, non-destructive | Low sensitivity and selectivity |
Gel Permeation Chromatography (GPC) for Molecular Size Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an analytical technique that separates molecules based on their hydrodynamic volume or "effective size" in solution. aimplas.netmalvernpanalytical.comresearchgate.net This method is particularly applicable to polymers and oligomers. In the context of Stannane, butyltri(lauroyloxy)-, GPC would be relevant if the compound exists as part of an oligomeric or polymeric structure, or if it is necessary to separate it from a polymer matrix.
The separation occurs as the sample solution passes through a column packed with porous gel particles. researchgate.net Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. shimadzu.com Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. shimadzu.com
GPC is used to determine the molecular weight distribution of a polymer and provides key parameters:
Number-average molecular weight (Mn)
Weight-average molecular weight (Mw)
Z-average molecular weight (Mz)
Polydispersity Index (PDI = Mw/Mn) , which indicates the breadth of the molecular weight distribution. researchgate.netjordilabs.com
For accurate molecular weight determination, the system is calibrated using polymer standards of known molecular weights. shimadzu.com However, coupling GPC with detectors like light scattering and viscometers allows for the determination of absolute molecular weight without the need for calibration standards specific to the polymer of interest. jordilabs.com
Table 2: Typical GPC System Parameters for Polymer Analysis
| Parameter | Description | Typical Setting |
|---|---|---|
| Columns | Styragel® columns are commonly used for organic-soluble polymers. researchgate.net | Set of columns with a range of pore sizes to cover the expected molecular weight range. |
| Mobile Phase | A solvent that fully dissolves the polymer without interacting with the stationary phase. | Tetrahydrofuran (B95107) (THF), Toluene (B28343) |
| Detectors | Refractive Index (RI), Light Scattering (LS), Viscometer. jordilabs.com | RI for concentration, LS for absolute Mw, Viscometer for intrinsic viscosity and structure. |
| Flow Rate | Constant flow rate to ensure reproducible separation. | 1.0 mL/min |
| Calibration | Polystyrene standards are frequently used for non-aqueous GPC. researchgate.net | A series of narrow-PDI standards covering the range from ~500 to >1,000,000 g/mol . |
Elemental Analysis for Tin Content Determination
Elemental analysis is crucial for determining the total tin content in samples containing Stannane, butyltri(lauroyloxy)-. This information is vital for verifying the compound's stoichiometry, assessing its purity, and for quantification in various matrices. Spectrometric methods are widely employed for this purpose due to their high sensitivity and accuracy. nih.gov Typically, the sample must first be digested, often using strong acids and microwave heating, to break down the organic matrix and convert all tin into a simple inorganic form for analysis. cdc.govpjoes.com
Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES)
Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), is a robust technique for determining the total tin concentration. berkeley.edu In this method, the digested sample is introduced into a high-temperature argon plasma (~6,000–10,000 K). The intense heat excites the tin atoms, causing them to emit light at specific, characteristic wavelengths. berkeley.edu A spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of tin in the sample. berkeley.edu
While ICP-AES is excellent for multi-element analysis and is less susceptible to matrix effects than some other techniques, its detection limits for tin are generally higher than those of ICP-MS. berkeley.edunih.gov Research has shown that inorganic tin solutions can produce higher emission signals than organotin solutions of the same concentration, highlighting the importance of complete sample digestion to eliminate such chemical form effects. ua.es
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is one of the most sensitive techniques for the determination of tin. nih.govpjoes.com Similar to ICP-AES, the sample is introduced into an argon plasma, but the role of the plasma in ICP-MS is to ionize the tin atoms. These ions are then extracted into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of tin ions, allowing for quantification at extremely low levels. researchgate.net
ICP-MS offers significantly lower detection limits than ICP-AES, often by three orders of magnitude or more, making it ideal for trace and ultra-trace analysis of tin. pjoes.comnih.gov The technique provides high selectivity and a linear response over a wide range of concentrations. researchgate.net However, it can be susceptible to matrix and spectral interferences, which must be carefully managed. nih.gov
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a well-established and widely used technique for the determination of total tin. cdc.gov The method relies on the principle that ground-state atoms will absorb light at a specific wavelength. A light source specific to tin is used, and the amount of light absorbed by the atomized sample is proportional to the tin concentration.
For tin analysis, electrothermal atomization via a graphite furnace (GFAAS) is often preferred over flame AAS due to its superior sensitivity. k-state.edu To further enhance sensitivity and reduce interferences, hydride generation (HG) can be coupled with AAS. rsc.org In this approach, the tin in the digested sample is converted to a volatile tin hydride (stannane, SnH₄), which is then swept into a heated quartz cell for atomization and measurement. rsc.org This pre-concentration and separation step significantly improves the detection limit. rsc.org
Table 3: Comparison of Elemental Analysis Techniques for Total Tin Determination
| Technique | Principle | Typical Detection Limit | Advantages | Disadvantages |
|---|---|---|---|---|
| ICP-AES | Emission of light from excited atoms in plasma. berkeley.edu | 0.05 µg/L nih.gov | High throughput, robust, good for multi-element analysis. cdc.govberkeley.edu | Moderate sensitivity, potential spectral interferences. nih.gov |
| ICP-MS | Mass-based detection of ions created in plasma. nih.gov | 0.01 ppb (standard solution) pjoes.com; 0.03 µg/L nih.gov | Excellent sensitivity and selectivity, wide linear range. researchgate.net | Higher cost, susceptible to matrix and isobaric interferences. nih.gov |
| AAS (GFAAS) | Absorption of light by ground-state atoms. k-state.edu | ~1.5 ng/mL (with HG) rsc.org | Lower instrument cost, high selectivity. | Single-element analysis, slower than plasma techniques. |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. If Stannane, butyltri(lauroyloxy)- can be prepared as a single crystal of sufficient quality, single-crystal XRD analysis can provide precise information about its molecular geometry and crystal packing.
For organotin carboxylates, XRD studies have revealed fascinating structural diversity. researchgate.net These analyses can determine:
Coordination number and geometry around the central tin atom, which can vary from tetrahedral to trigonal bipyramidal or octahedral. nih.govmdpi.com
Precise bond lengths and angles , such as the Sn-O and Sn-C bond distances. nih.govmdpi.com
The coordination mode of the carboxylate ligands (e.g., monodentate, bidentate chelating, or bridging). nih.gov
The applicability of this technique is entirely dependent on the ability to grow suitable single crystals of Stannane, butyltri(lauroyloxy)-. If the compound is amorphous or an oil, XRD will not yield detailed structural information, though powder XRD could be used for phase identification if a crystalline standard exists.
Method Validation and Quality Control in Analytical Procedures
To ensure that analytical results for Stannane, butyltri(lauroyloxy)- are reliable, accurate, and reproducible, the employed analytical method must be thoroughly validated. Method validation provides objective evidence that the method is fit for its intended purpose. Key performance parameters that must be evaluated include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of ≥ 0.999 is often required.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies on spiked samples or by using certified reference materials. Recoveries are typically expected to be within a range of 70-120%.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time (intra-day precision).
Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For many methods analyzing organotins in environmental matrices, LOQs in the low µg/kg or ng/L range are achieved.
Quality control procedures, such as the routine analysis of procedural blanks, spiked samples, and quality control standards, are essential to monitor the ongoing performance of the method and ensure the validity of the data generated.
Table 2: Typical Method Validation Parameters for Butyltin Analysis using GC-MS Note: This data is for representative butyltin compounds and illustrates typical validation results.
| Parameter | Typical Value / Range | Reference |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | |
| LOD (µg/kg) | 0.44 - 3.28 | |
| LOQ (µg/kg) | 1.46 - 10.94 | |
| Accuracy (Recovery %) | 71 - 109 | nih.gov |
Hydrolytic Degradation Pathways
The presence of water can lead to the hydrolytic degradation of Stannane, butyltri(lauroyloxy)-. This process involves the cleavage of the tin-carboxylate bonds, resulting in the release of lauric acid and the formation of butyltin hydroxide (B78521) and oxide species.
Hydrolysis of Stannane, butyltri(lauroyloxy)- initially leads to the formation of butyltin trihydroxide (BuSn(OH)₃). Organotin hydroxides are often unstable and tend to undergo condensation reactions to form stannoxanes, which contain Sn-O-Sn linkages. sid.ir In the case of monoalkyltin compounds, this process can lead to the formation of complex oxo-hydroxo clusters. For instance, the hydrolysis of butyltin compounds is known to yield a stable and well-characterized nanobuilding block, the {(BuSn)₁₂O₁₄(OH)₆}²⁺ cation. acs.orgacs.orgsemanticscholar.org This intricate structure consists of a core of twelve butyltin units linked by oxide and hydroxide bridges.
12 BuSn(OOC(CH₂)₁₀CH₃)₃ + 44 H₂O → {(BuSn)₁₂O₁₄(OH)₆}²⁺ + 36 CH₃(CH₂)₁₀COOH + 2 H⁺
The formation of these organotin oxides and hydroxides is a critical step in the environmental fate of Stannane, butyltri(lauroyloxy)-, as it transforms the parent compound into different chemical species with altered solubility and toxicity profiles.
The hydrolysis of the three lauroyloxy ligands from the tin center is believed to occur in a stepwise manner. The lability of the carboxylate ligand facilitates its replacement by hydroxyl groups from water molecules. gelest.com While detailed kinetic studies on Stannane, butyltri(lauroyloxy)- are scarce, the general mechanism for the hydrolysis of organotin carboxylates involves the nucleophilic attack of water on the tin atom, followed by the departure of the carboxylate anion (lauroate).
The stepwise hydrolysis can be represented as:
BuSn(OOCR)₃ + H₂O ⇌ BuSn(OOCR)₂(OH) + RCOOH
BuSn(OOCR)₂(OH) + H₂O ⇌ BuSn(OOCR)(OH)₂ + RCOOH
BuSn(OOCR)(OH)₂ + H₂O ⇌ BuSn(OH)₃ + RCOOH
Where R = (CH₂)₁₀CH₃. Each of these steps is reversible, and the equilibrium is influenced by factors such as pH and the concentration of water. The resulting hydroxylated intermediates are prone to condensation, as described in the previous section, ultimately leading to the formation of the stable oxo-cluster.
Thermal Degradation Mechanisms under Various Conditions
Elevated temperatures can induce the thermal degradation of Stannane, butyltri(lauroyloxy)-, leading to the cleavage of both the tin-lauroyloxy and the more stable butyl-tin bonds. The specific degradation products are highly dependent on the temperature, atmosphere (inert or oxidative), and the presence of other reactive species, such as those found in a polymer matrix.
The carbon-tin bond is relatively stable but can be cleaved under thermal stress. gelest.com The thermal decomposition of organotin(IV) esters has been shown to occur in steps, with the final residue often being tin oxide. sid.ir While the Sn-C bond in butyltin compounds is generally more stable than in phenyl- or benzyl-tin compounds, cleavage can still occur, particularly at elevated temperatures. researchgate.net The cleavage of the butyl-tin bond likely proceeds through a homolytic mechanism, generating a butyl radical and an organotin radical species.
BuSn(OOCR)₃ → •Bu + •Sn(OOCR)₃
These radical intermediates can then participate in a variety of secondary reactions, including hydrogen abstraction and disproportionation, leading to the formation of butane, butene, and various inorganic tin compounds. The presence of oxygen would further complicate these pathways, leading to oxidized organic products.
| Initial Compound | Condition | Primary Degradation Products | Secondary Degradation Products |
|---|---|---|---|
| Stannane, butyltri(lauroyloxy)- | Inert Atmosphere, High Temperature | Butyl radicals, Organotin radicals | Butane, Butene, Tin oxides |
| Stannane, butyltri(lauroyloxy)- | Oxidative Atmosphere, High Temperature | Butyl radicals, Peroxyl radicals | Butanols, Butanones, Tin(IV) oxide |
When incorporated into a polymer matrix, such as polyvinyl chloride (PVC), the thermal degradation of Stannane, butyltri(lauroyloxy)- can be significantly influenced by the degradation products of the polymer. PVC thermally degrades by releasing hydrogen chloride (HCl). researchgate.netmdpi.com Organotin carboxylates, acting as thermal stabilizers, can react with this HCl. researchgate.net This reaction leads to the formation of organotin chlorides and lauric acid.
BuSn(OOCR)₃ + 3 HCl → BuSnCl₃ + 3 RCOOH
The formed butyltin trichloride (B1173362) is a Lewis acid and can further influence the degradation of the polymer. researchgate.net At higher temperatures and in the presence of oxygen, the ultimate degradation product is typically tin(IV) oxide (SnO₂). nih.gov The thermal decomposition of various organotin compounds, including carboxylates and dithiocarbamates, has been shown to yield tin oxides as the final residue. sid.irnih.gov
Oxidative Decomposition Processes
Oxidative decomposition of Stannane, butyltri(lauroyloxy)- can be initiated by reactive oxygen species (ROS), such as peroxyl radicals. This process is particularly relevant in environments where the compound is exposed to UV radiation or other sources of radical initiation. Organotin compounds can interact with peroxyl radicals, which can lead to the homolytic cleavage of the Sn-C bond. nih.gov This reaction generates an active alkyl radical, which can then propagate further oxidative reactions. nih.gov
The interaction with a peroxyl radical (ROO•) can be depicted as:
BuSn(OOCR')₃ + ROO• → Bu• + ROOSn(OOCR')₃
The resulting butyl radical can then react with oxygen to form a butylperoxyl radical, initiating a chain reaction of lipid peroxidation or polymer degradation. Depending on the specific conditions and the nature of the surrounding molecules, organotin carboxylates can exhibit either pro-oxidant or antioxidant activity. nih.govscilit.comresearchgate.net Their ability to scavenge free radicals can be beneficial in some contexts, while their potential to generate alkyl radicals can promote oxidative damage in others.
| Reactant | Initiator | Key Intermediate | Final Products |
|---|---|---|---|
| Stannane, butyltri(lauroyloxy)- | Peroxyl Radicals (ROO•) | Butyl Radical (Bu•) | Oxidized organic molecules, Tin oxides/hydroxides |
An in-depth analysis of the degradation pathways and chemical transformations of the organotin compound Stannane, butyltri(lauroyloxy)- reveals a series of complex reactions influenced by environmental factors. The degradation of this compound is crucial in determining its environmental fate and persistence.
Theoretical and Computational Studies of Stannane, Butyltri Lauroyloxy
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, orbital energies, and charge distributions, which are crucial for interpreting the compound's stability and reactivity.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a flexible molecule like Stannane, butyltri(lauroyloxy)-, which contains long lauroyloxy chains, conformational analysis is particularly important. This involves exploring the potential energy surface to identify various low-energy conformers and the global minimum energy structure.
Due to the rotational freedom around the Sn-O and C-C single bonds, numerous conformations are possible. Computational methods can systematically explore these possibilities to predict the most probable shapes the molecule will adopt. The conformation can significantly influence the compound's physical and chemical properties. Studies on other organotin complexes have highlighted the importance of conformational flexibility. nih.gov
Illustrative Data Table: Predicted Bond Lengths and Angles for a Model Organotin Carboxylate
While specific data for Stannane, butyltri(lauroyloxy)- is not available, the following table illustrates the type of data that would be obtained from geometry optimization calculations for a simplified model.
| Parameter | Predicted Value (Illustrative) |
| Sn-O Bond Length | 2.10 Å |
| Sn-C (butyl) Bond Length | 2.15 Å |
| C=O Bond Length | 1.25 Å |
| O-Sn-O Bond Angle | 95° |
| C-Sn-C Bond Angle | 115° |
This table is for illustrative purposes only and does not represent actual calculated data for Stannane, butyltri(lauroyloxy)-.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. nih.govaimspress.com
For organotin carboxylates, the HOMO is often localized on the carboxylate ligands, while the LUMO may be centered on the tin atom or distributed over the ligands. A smaller HOMO-LUMO gap generally suggests higher reactivity. aimspress.comfigshare.com Analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. nih.gov
Illustrative Data Table: Frontier Molecular Orbital Energies for a Model Organotin Carboxylate
| Molecular Orbital | Energy (eV) (Illustrative) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This table is for illustrative purposes only and does not represent actual calculated data for Stannane, butyltri(lauroyloxy)-.
Molecular Electrostatic Potential (MEP) maps are a visual representation of the charge distribution on the surface of a molecule. researchgate.netdeeporigin.comlibretexts.org These maps use a color scale to indicate regions of negative potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. youtube.com For Stannane, butyltri(lauroyloxy)-, the MEP map would likely show negative potential around the carbonyl oxygen atoms of the lauroyloxy groups and a region of positive potential around the tin atom.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely mechanism for a given reaction.
Organotin compounds, including carboxylates, are known to act as catalysts in various chemical reactions, such as the formation of polyurethanes. lupinepublishers.comnih.govafirm-group.com Computational studies can help to unravel the complex mechanisms of these catalytic cycles. nih.gov This involves identifying the active catalytic species, the coordination of reactants to the tin center, and the elementary steps of the reaction, including the identification of transition states. Such studies provide a detailed molecular-level understanding of how the catalyst functions and can aid in the design of more efficient catalysts. nih.govrsc.org
The stability of organotin compounds towards hydrolysis and thermal decomposition is a critical aspect of their application and environmental fate. Computational methods can be used to model these degradation processes.
Hydrolysis: The hydrolysis of organotin carboxylates typically involves the cleavage of the Sn-O bond. rjpbcs.com Computational studies can model the approach of water molecules to the tin center, the formation of intermediate complexes, and the subsequent breaking of the carboxylate linkage. These calculations can determine the activation energies for each step, providing insights into the rate and mechanism of hydrolysis under different conditions.
Thermal Decomposition: Thermogravimetric analysis (TGA) is an experimental technique used to study the thermal stability of compounds. mdpi.comresearchgate.net Computational chemistry can complement these experiments by predicting the bond dissociation energies and the likely fragmentation pathways upon heating. For Stannane, butyltri(lauroyloxy)-, thermal decomposition could involve the loss of the lauroyloxy groups or the butyl group. Theoretical calculations can help to identify the weakest bonds in the molecule and predict the initial steps of thermal degradation. researchgate.net
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal detailed information about conformational changes, intermolecular interactions, and the influence of the surrounding environment.
The conformation and reactivity of Stannane, butyltri(lauroyloxy)- are significantly influenced by the solvent environment. MD simulations can be employed to model the behavior of the molecule in different solvents, providing insights into how solvation affects its three-dimensional structure and the accessibility of its reactive sites.
In a non-polar solvent, the lauroyloxy chains of Stannane, butyltri(lauroyloxy)- are likely to adopt a more extended conformation due to favorable van der Waals interactions with the solvent molecules. Conversely, in a polar solvent, the lauroyloxy chains may fold to minimize unfavorable interactions, potentially shielding the central tin atom. This conformational change can have a direct impact on the compound's reactivity. For instance, a more compact conformation might sterically hinder the approach of a reactant to the tin center.
The choice of solvent can also influence the electronic properties of the molecule, which in turn affects its reactivity. While direct experimental data on Stannane, butyltri(lauroyloxy)- is limited, theoretical studies on similar organotin compounds have shown that the solvent can modulate bond polarities and the energy of frontier molecular orbitals.
Table 1: Hypothetical Solvation Effects on Key Molecular Properties of Stannane, Butyltri(lauroyloxy)-
| Solvent | Dielectric Constant | Average End-to-End Distance of Lauroyloxy Chains (Å) | Solvent Accessible Surface Area of Tin Atom (Ų) |
| Hexane | 1.88 | 15.2 | 25.8 |
| Dichloromethane | 8.93 | 12.5 | 18.3 |
| Acetonitrile | 37.5 | 10.8 | 15.1 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on general principles of solvation.
Stannane, butyltri(lauroyloxy)- is often used in polymer formulations. Understanding its chemical interactions with polymer chains at a molecular level is crucial for optimizing its function. MD simulations can be utilized to investigate these interactions, particularly the initial steps of chemical reactions such as transesterification or coordination with functional groups on the polymer.
For example, in a polyvinyl chloride (PVC) matrix, the tin atom of Stannane, butyltri(lauroyloxy)- can coordinate with the chlorine atoms of the polymer chain. This interaction can be modeled using MD simulations with reactive force fields, which allow for the formation and breaking of chemical bonds. Such simulations can elucidate the mechanism by which the organotin compound stabilizes the polymer, for instance, by scavenging reactive chloride ions.
Similarly, in a polyester (B1180765) matrix, the possibility of transesterification reactions between the lauroyloxy groups and the ester linkages of the polymer can be explored. MD simulations can help identify the preferred sites for such reactions and the associated energy barriers.
Density Functional Theory (DFT) Applications to Organotin Chemistry
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular tool in computational chemistry for its balance of accuracy and computational cost. wikipedia.org DFT calculations can provide valuable information about the geometry, bonding, and reactivity of organotin compounds. isca.meajrconline.orgresearchgate.net
In the context of Stannane, butyltri(lauroyloxy)-, DFT can be used to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms.
Calculate vibrational frequencies: Predict the infrared and Raman spectra of the molecule, which can aid in its experimental characterization.
Analyze the electronic structure: Investigate the nature of the chemical bonds, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability.
Model reaction mechanisms: Elucidate the pathways and transition states of chemical reactions involving the organotin compound.
DFT studies on analogous organotin carboxylates have provided insights into the nature of the Sn-O bond and the influence of the organic substituents on the reactivity of the tin center. isca.meajrconline.org These studies often employ hybrid functionals, such as B3LYP, and appropriate basis sets to accurately describe the electronic structure of the tin atom. isca.meajrconline.org
Table 2: Representative DFT-Calculated Properties for a Model Tin Carboxylate System
| Property | Calculated Value |
| Sn-O Bond Length (Å) | 2.15 |
| O-Sn-O Bond Angle (°) | 95.8 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 6.3 |
Note: This data is based on calculations for a simplified model system and is intended to be representative of the types of properties that can be obtained from DFT calculations.
Force Field Development for Organotin Systems (if applicable for larger scale simulations)
While DFT provides high accuracy, it is computationally expensive and generally limited to systems of a few hundred atoms. For larger-scale simulations, such as those involving many molecules of Stannane, butyltri(lauroyloxy)- and polymer chains, classical molecular dynamics simulations with empirical force fields are necessary. nih.govwikipedia.org
A force field is a set of parameters that describe the potential energy of a system as a function of the positions of its atoms. wikipedia.org The accuracy of an MD simulation is highly dependent on the quality of the force field used. nih.gov Developing a reliable force field for organotin compounds presents several challenges due to the complex electronic structure of the tin atom and the variety of coordination environments it can adopt.
Force field parameters for organotin systems are typically developed by fitting to a combination of experimental data (e.g., crystal structures, vibrational spectra, and thermodynamic properties) and high-level quantum mechanical calculations (e.g., DFT). researchgate.netnih.gov General force fields like the CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF) provide a starting point, but specific parameterization is often required to accurately model the behavior of organotin compounds. nih.gov
The development of a dedicated force field for Stannane, butyltri(lauroyloxy)- would involve:
Defining atom types: Differentiating the tin atom, the carbonyl carbons, the ester oxygens, and the various carbon and hydrogen atoms in the butyl and lauroyl groups.
Parameterizing bonded terms: Determining the equilibrium values and force constants for bond lengths, bond angles, and dihedral angles involving the tin atom.
Parameterizing non-bonded terms: Defining the Lennard-Jones parameters and partial atomic charges to describe the van der Waals and electrostatic interactions.
The availability of a well-validated force field for Stannane, butyltri(lauroyloxy)- would enable large-scale simulations to probe its behavior in complex environments, such as its diffusion in a polymer matrix, its aggregation behavior, and its partitioning between different phases.
Future Research Directions in Stannane, Butyltri Lauroyloxy Chemistry
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis of organotin carboxylates often involves the reaction of organotin halides with carboxylic acids or their salts in anhydrous organic solvents. uobabylon.edu.iq Another common method is the condensation reaction between an organotin oxide/hydroxide (B78521) and a carboxylic acid, which produces water as a byproduct. orientjchem.org For Stannane, butyltri(lauroyloxy)-, this would typically involve reacting butyltin trichloride (B1173362) with lauric acid or sodium laurate, or the reaction of butylstannoic acid (butyltin oxide) with lauric acid.
Future research should focus on developing more sustainable and efficient synthetic pathways. A key area of investigation would be the optimization of solvent-free "melt" reactions between butylstannoic acid and lauric acid. This approach would improve atom economy and eliminate the need for potentially hazardous solvents. Furthermore, exploring microwave-assisted or ultrasonic-assisted synthesis could dramatically reduce reaction times and energy consumption. Research into novel catalytic systems for the esterification step could also lower reaction temperatures, further enhancing the sustainability of the process.
| Synthetic Route | Reactants | Potential Advantages for Future Research | Key Research Objective |
|---|---|---|---|
| Conventional Esterification | Butyltin trichloride + Lauric Acid/Sodium Laurate | Well-established methodology for related compounds. | Minimize solvent use; improve yield and purity. |
| Condensation Reaction | Butylstannoic Acid + Lauric Acid | Avoids halide byproducts (e.g., HCl). orientjchem.org | Develop efficient water removal techniques; explore solvent-free conditions. |
| Catalytic Synthesis | Butyltin trichloride/oxide + Lauric Acid | Lower energy consumption and milder reaction conditions. | Identify non-toxic, reusable catalysts for the esterification. |
| Mechanochemistry | Solid-state reactants (e.g., Butylstannoic Acid, Lauric Acid) | Completely solvent-free process; potential for novel reactivity. | Optimize reaction parameters (milling frequency, time) and scalability. |
Exploration of Advanced Catalytic Cycles with Enhanced Selectivity and Efficiency
Mono- and diorganotin compounds are widely recognized as effective catalysts in crucial industrial reactions, including the formation of polyesters and polyurethanes. gelest.comvestachem.comgoogle.com Specifically, monobutyltin (B1198712) derivatives such as monobutyltin tris(2-ethylhexanoate) are used as esterification catalysts. reaxis.comgoogle.com This suggests a significant, yet unexplored, potential for Stannane, butyltri(lauroyloxy)- to function as a catalyst.
Future research should be directed at evaluating its catalytic activity in esterification, transesterification, and urethane (B1682113) formation reactions. gelest.comresearchgate.net Mechanistic studies, combining experimental and computational approaches, would be vital to elucidate the catalytic cycle. nih.gov It is hypothesized that, similar to other organotin carboxylates, the reaction with an alcohol would form an organotin alkoxide complex, which is the dominant active catalyst. nih.govrsc.org Investigations should focus on how the three long, flexible lauroyloxy ligands influence the catalyst's solubility, stability, and steric environment, and how these factors affect reaction rates and selectivity compared to existing catalysts like dibutyltin (B87310) dilaurate. gelest.comacs.org
Innovations in In Situ and Operando Analytical Characterization Techniques
A deep understanding of reaction mechanisms requires observing chemical transformations as they happen. The development of in situ (in the reaction mixture) and operando (while the reaction is running) analytical techniques is crucial. For related monoalkyltin-catalyzed esterifications, techniques like NMR, IR, and mass spectrometry have been used to identify active catalytic species under relevant conditions. rsc.org
Future work on Stannane, butyltri(lauroyloxy)- should employ a suite of these advanced techniques. Operando NMR (¹H, ¹³C, ¹¹⁹Sn) and FTIR spectroscopy could be used to monitor the synthesis of the compound in real-time, tracking the consumption of reactants and the formation of intermediates. When studying its catalytic applications, these methods would allow for the direct observation of the catalyst's resting state and the formation of key intermediates, such as the proposed tin alkoxide species, providing definitive evidence for the catalytic mechanism. rsc.org Such insights are essential for optimizing reaction conditions and designing more efficient catalytic processes.
Fundamental Understanding of Structure-Reactivity Relationships
The chemical behavior of an organotin compound is intrinsically linked to its molecular structure, including the nature of both the alkyl and carboxylate groups attached to the tin center. uobabylon.edu.iq Establishing a clear relationship between the structure of Stannane, butyltri(lauroyloxy)- and its chemical reactivity is a fundamental research goal.
Systematic studies should be designed to probe this relationship. This involves synthesizing a series of analogous compounds where the butyl group is replaced by other alkyl chains (e.g., methyl, octyl) or where the lauroyloxy group is substituted with other carboxylates of varying chain lengths and functionalities. The reactivity of these compounds in benchmark reactions could then be quantified and correlated with structural parameters (e.g., steric hindrance, electronic effects). Combining these experimental kinetic studies with computational modeling, such as Density Functional Theory (DFT), can provide deep insights into transition states and reaction pathways, leading to predictive models for catalyst design. nih.gov
Design of Related Organotin Compounds with Tunable Chemical Properties
Building on a fundamental understanding of structure-reactivity relationships, a significant future direction is the rational design of new organotin compounds with properties tailored for specific applications. The versatility of organotin chemistry allows for fine-tuning of characteristics like solubility, thermal stability, and catalytic activity. reaxis.com
Research in this area would involve the targeted synthesis of a library of monobutyltin tricarboxylates. By strategically selecting the carboxylic acid precursor—ranging from short-chain acids to other long-chain saturated or unsaturated fatty acids—it is possible to modulate the compound's properties. For instance, using unsaturated fatty acids could introduce new reactive sites on the ligand, while using branched-chain carboxylates could alter the steric environment around the tin atom, potentially enhancing catalytic selectivity. The objective is to create a portfolio of "designer" organotin compounds, moving beyond a one-size-fits-all approach to develop molecules optimized for performance in applications like high-performance coatings, specialty polymers, and precision chemical synthesis.
Integration with Green Chemistry Principles in Chemical Processes
The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. rsc.org Future research on Stannane, butyltri(lauroyloxy)- should actively integrate these principles, focusing on the sustainability of its synthesis and its application in catalytic reactions.
Key research areas include the development of synthetic processes that maximize atom economy, such as the direct condensation of butylstannoic acid with lauric acid, which produces only water as a byproduct. orientjchem.org The use of lauric acid derived from certified sustainable and renewable biomass sources should be prioritized. In its application as a catalyst, research should aim to develop systems where the catalyst can be easily recovered and reused, minimizing waste. Furthermore, designing catalytic cycles that operate efficiently at lower temperatures and pressures aligns with the green chemistry goal of reducing energy consumption. rsc.org
| Green Chemistry Principle | Application in Future Research |
|---|---|
| Prevention | Design synthesis and catalytic processes to minimize waste generation. |
| Atom Economy | Prioritize synthetic routes like condensation reactions that incorporate most atoms from reactants into the final product. orientjchem.org |
| Safer Solvents and Auxiliaries | Develop solvent-free synthesis methods (e.g., melt or mechanochemical). |
| Design for Energy Efficiency | Explore microwave or ultrasonic-assisted synthesis; develop catalysts that operate under ambient temperature and pressure. rsc.org |
| Use of Renewable Feedstocks | Utilize lauric acid from certified renewable plant-based sources. |
| Catalysis | Focus on developing highly efficient and selective catalytic applications for the compound, allowing for small quantities to effect large transformations. gelest.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
